2-NP-Ahd

Description

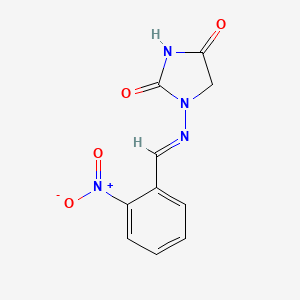

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJCJZKZXOFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016512 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623145-57-3 | |

| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sentinel Molecule: A Technical Guide to 2-NP-Ahd and its Critical Role in Upholding Food Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Hidden Threat in the Food Chain

In the vigilant oversight of global food safety, the detection of banned substances is of paramount importance. Veterinary drugs, while beneficial for animal health, can leave residues in food products that pose significant risks to human consumers. Among the most critical of these are the nitrofuran antibiotics. Banned in many countries for use in food-producing animals due to their carcinogenic and mutagenic properties, the enforcement of this prohibition relies on sophisticated analytical techniques. This guide delves into the core of one such technique: the detection of 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as 2-NP-Ahd.[1]

This compound is not a residue of the drug itself, but rather a crucial analytical derivative. It serves as a stable, detectable marker for the presence of 1-aminohydantoin (AHD), a primary metabolite of the nitrofuran antibiotic nitrofurantoin.[2] The rapid metabolism of nitrofurantoin in animal tissues to AHD, which can then bind to proteins, makes direct detection of the parent drug challenging.[1] Consequently, analytical methods have been developed to release the AHD from these protein-bound residues and then derivatize it to form this compound, a more stable and easily quantifiable molecule.[1] This guide will provide a comprehensive overview of this compound, from its chemical properties to its central role as an indicator of the illegal use of nitrofuran antibiotics in food production.[3][4]

The Significance of this compound in Food Safety: A Marker for Illegal Antibiotic Use

The presence of this compound in a food sample is a direct indication of the illegal use of nitrofurantoin in the animal from which the food was derived. Nitrofuran antibiotics, a class of broad-spectrum synthetic antibiotics, were once widely used in veterinary medicine to treat and prevent microbial infections. However, extensive toxicological studies revealed their potential to cause cancer and genetic mutations. This led to a global prohibition on their use in food-producing animals by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

The core of the food safety issue lies in the persistence of nitrofuran metabolites in animal tissues. Even after the parent drug is no longer detectable, its metabolites, such as AHD, can remain bound to cellular macromolecules like proteins for extended periods. These "bound" residues can be released into the human body upon consumption of contaminated food, posing a long-term health risk.

Therefore, the detection of these metabolites is a critical component of food safety monitoring programs. The analytical strategy of converting the non-descript AHD into the chemically distinct this compound allows for highly sensitive and specific detection, ensuring that products contaminated with these banned substances are identified and removed from the food supply chain. This makes this compound a vital tool for regulatory agencies and food producers in upholding the principles of Hazard Analysis and Critical Control Points (HACCP) by providing a reliable method for monitoring a significant chemical hazard.[5]

Chemical and Physical Properties of this compound

This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD).[2] Its formation from AHD and 2-nitrobenzaldehyde (2-NBA) is a key step in the analytical workflow for detecting nitrofurantoin residues.

| Property | Value | Source |

| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | [1] |

| Alternate Name | 1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | [1] |

| CAS Number | 623145-57-3 | [2][3] |

| Molecular Formula | C₁₀H₈N₄O₄ | [2] |

| Molecular Weight | 248.19 g/mol | [4] |

The chemical structure of this compound is presented in the diagram below:

Caption: Chemical structure of this compound.

Analytical Methodology for this compound Detection

The detection of this compound is a multi-step process that involves sample preparation, extraction of the bound AHD metabolite, derivatization, and instrumental analysis. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Detection of this compound in Honey

This protocol provides a general framework for the detection of this compound in a complex food matrix like honey.

1. Sample Preparation and Hydrolysis:

-

Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.

-

Add 10 mL of 0.1 M hydrochloric acid (HCl).

-

Vortex for 1 minute to ensure thorough mixing.

-

Incubate the sample at 37°C for 16 hours (overnight) to hydrolyze the protein-bound AHD.

2. Derivatization:

-

After hydrolysis, add 500 µL of 2-nitrobenzaldehyde (2-NBA) solution (10 mg/mL in dimethyl sulfoxide).

-

Vortex for 1 minute.

-

Incubate at 37°C for 2 hours to allow for the derivatization of AHD to this compound.

3. Extraction:

-

Add 10 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction step with another 10 mL of ethyl acetate and combine the extracts.

4. Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

5. Instrumental Analysis (LC-MS/MS):

-

Inject the sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program of acetonitrile and water (both containing 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of this compound.

The following diagram illustrates the analytical workflow:

Caption: General workflow for the detection of this compound.

Conclusion and Future Perspectives

The detection of this compound is a cornerstone of modern food safety protocols aimed at preventing the entry of banned nitrofuran antibiotics into the human food chain. Its role as a stable and detectable derivative of the tissue-bound metabolite AHD enables regulatory bodies to enforce the prohibition of these harmful substances effectively. The continuous refinement of analytical methods, particularly in the realm of LC-MS/MS, will further enhance the sensitivity and throughput of this compound detection, ensuring an even greater level of protection for consumers worldwide. Future research may focus on the development of rapid screening methods and the exploration of other potential marker molecules for a wider range of veterinary drug residues.

References

-

PubMed. Carcinogenic pollutants o-nitroanisole and o-anisidine are substrates and inducers of cytochromes P450. [Link]

-

FDA. HACCP Principles & Application Guidelines. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 2-NP-AHD: The Cornerstone of Nitrofuran Metabolite Detection

Introduction: The Challenge of Persistent Antibiotic Residues

In the realm of food safety and regulatory science, the detection of banned substances is a paramount concern. Nitrofuran antibiotics, a class of broad-spectrum synthetic drugs, were once widely used in veterinary medicine to treat infections in food-producing animals. However, due to growing evidence of their potential carcinogenic and mutagenic effects in humans, their use in livestock has been prohibited in many jurisdictions, including the European Union and the United States.[1]

The challenge for regulatory bodies and food safety scientists is that the parent nitrofuran compounds are metabolized very rapidly within the animal.[1] This makes direct detection of the original drug nearly impossible. Instead, the metabolites of these drugs become covalently bound to tissue proteins, leading to persistent, long-term residues that can enter the human food chain.[1] One such key metabolite is 1-aminohydantoin (AHD), which serves as a specific marker for the illegal use of the nitrofuran antibiotic nitrofurantoin.[1][2]

Directly detecting this tissue-bound AHD is analytically challenging. To overcome this, a chemical derivatization strategy is employed to create a stable, detectable molecule. This is the critical role of This compound , a 2-nitrophenyl derivative of AHD, which has become an indispensable analytical standard for monitoring the illegal use of nitrofurans.[3][4][5] This guide provides a comprehensive technical overview of this compound, from its chemical properties to its central role in the analytical workflow for food safety testing.

Chemical Identity and Properties of this compound

This compound is the stable chemical product formed by the reaction of the nitrofuran metabolite AHD with the derivatizing agent 2-nitrobenzaldehyde.[1] Its full chemical name is 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione .[1][2] This derivatization is not just a preparatory step; it is the core of the analytical method, converting a difficult-to-detect metabolite into a stable chromophore that is readily identifiable and quantifiable using modern analytical instrumentation.

The reaction converts the primary amine group of AHD into a Schiff base with 2-nitrobenzaldehyde, creating the this compound molecule. This process is essential because it imparts the necessary chemical properties for reliable detection, particularly for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Below is the reaction scheme illustrating the formation of this compound.

Caption: Derivatization of AHD to form this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | [1][2] |

| Synonyms | 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione | |

| CAS Number | 623145-57-3 | [2][3][5][6] |

| Molecular Formula | C₁₀H₈N₄O₄ | [2][3][5][6] |

| Molecular Weight | 248.19 g/mol | [3][5][6] |

| Appearance | Solid analytical standard | [1] |

| Solubility | Insoluble in DMF, Ethanol, PBS (pH 7.2); 1 mg/ml in DMSO | [2] |

| Primary Application | Analytical reference standard for nitrofuran metabolite detection | [7] |

The Central Role of this compound in Analytical Workflows

This compound is not a therapeutic agent but an analytical tool. It serves as a reference standard for the qualitative and quantitative determination of illegal nitrofurantoin use in food products like honey, shrimp, fish, and other animal-derived foods. The standard analytical workflow, which is a self-validating system, hinges on the in-situ creation and subsequent detection of this compound from tissue samples.

The causality behind this multi-step process is rooted in the need for sensitivity, specificity, and accuracy. The parent drug is gone, leaving only tissue-bound metabolites. Hydrolysis is required to break the covalent bonds and release the AHD. Derivatization is then essential to create a molecule (this compound) that is stable and has a strong response on an LC-MS/MS system, allowing for detection at the very low levels required by food safety regulations.

Detailed Experimental Protocol: Detection of AHD in Shrimp Tissue

This protocol outlines a standard, field-proven methodology for the determination of AHD, via derivatization to this compound, in shrimp tissue.

1. Sample Homogenization and Hydrolysis:

- Weigh 2.0 g (± 0.1 g) of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube.

- Expertise & Experience: The homogenization step is critical to ensure a representative sample and to maximize the surface area for the subsequent chemical reactions.

- Add an internal standard. For the highest accuracy, a stable isotope-labeled standard, such as This compound-¹³C₃ , is used.[4] This standard will behave identically to the analyte through extraction, derivatization, and ionization, correcting for any matrix effects or losses during sample preparation.

- Add 5 mL of 0.1 M HCl to the tube. This acidic condition is necessary to facilitate the hydrolysis of the protein-metabolite bonds.

- Vortex for 1 minute to ensure thorough mixing.

- Incubate the sample in a water bath or heating block at 37°C overnight (approx. 16 hours). This controlled heating gently cleaves the bonds to release the free AHD metabolite.

2. Derivatization Reaction:

- After hydrolysis and cooling to room temperature, add 500 µL of 50 mM 2-nitrobenzaldehyde (in DMSO).

- Add 5 mL of 0.1 M K₂HPO₄ buffer (pH 7.4) to adjust the pH.

- Trustworthiness: The pH adjustment is crucial. The derivatization reaction proceeds efficiently under neutral to slightly basic conditions. The buffer neutralizes the acid from the hydrolysis step, creating the optimal environment for the reaction to form this compound.

- Vortex for 1 minute and incubate at 37°C for 2 hours.

3. Liquid-Liquid Extraction (LLE):

- Add 10 mL of ethyl acetate to the tube.

- Vortex vigorously for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

- Expertise & Experience: Ethyl acetate is chosen for its polarity, which allows it to efficiently extract the newly formed, relatively nonpolar this compound from the aqueous, complex sample matrix.

- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Sample Reconstitution and Analysis:

- Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water).

- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

- Inject the sample into an LC-MS/MS system for analysis. The system is set up to specifically monitor the mass transitions for both this compound and its isotope-labeled internal standard (this compound-¹³C₃).[4]

The entire workflow is visualized in the diagram below.

Caption: Analytical workflow for AHD detection.

Conclusion

This compound is a pivotal molecule in modern food safety testing. While not a therapeutic compound itself, its role as an analytical standard is critical for enforcing the ban on carcinogenic nitrofuran antibiotics. The derivatization of the tissue-bound metabolite AHD into the stable and detectable this compound forms the basis of a robust, reliable, and widely adopted analytical method. This process, supported by the use of isotope-labeled internal standards, provides the high degree of certainty required to protect consumers and ensure the integrity of the global food supply. The continued availability of high-purity this compound is, therefore, essential for regulatory laboratories and food industry scientists worldwide.

References

-

This compound | AHD Derivative. MedchemExpress.com.

-

what is the full chemical name of this compound. BenchChem.

-

This compound-13C3 | Stable Isotope. MedchemExpress.com.

-

This compound (Standard) | AHD Derivative. MedchemExpress.com.

-

This compound VETRANAL®, analytical standard. Sigma-Aldrich.

-

This compound (CAS Number: 623145-57-3). Cayman Chemical.

-

This compound | 623145-57-3, this compound Formula. ECHEMI.

-

This compound | CAS 623145-57-3. LGC Standards.

Sources

An In-Depth Technical Guide to the Metabolism and Detection of Furaltadone Residues

Foreword: Navigating the Science of Nitrofuran Metabolism

This guide provides a comprehensive exploration of the metabolic fate of furaltadone, a nitrofuran antibiotic, and the analytical methodologies essential for its detection. It is designed for researchers, scientists, and drug development professionals who require a deep, technical understanding of this subject. A critical point of clarification is addressed herein: the primary, stable, and regulated marker metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , not 1-aminohydantoin (AHD). AHD is the corresponding metabolite for a different nitrofuran, nitrofurantoin.[1][2][3][4] This guide will, therefore, focus on the scientifically accurate metabolic pathway of furaltadone to AMOZ, providing the authoritative grounding necessary for robust scientific inquiry and regulatory compliance.

Part 1: The Metabolic Fate and Toxicological Profile of Furaltadone

Introduction to Furaltadone

Furaltadone is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class.[5] Patented in 1957, it was historically employed in veterinary medicine to treat bacterial and protozoal infections in food-producing animals such as poultry and swine.[5][6] However, growing concerns over the carcinogenicity and mutagenicity of nitrofuran compounds and their metabolites led to a ban on their use in food-producing animals in numerous jurisdictions, including the European Union in 1993 and by the U.S. Food and Drug Administration (FDA) in 1985.[5][6][7][8]

The core challenge in monitoring for the illegal use of furaltadone lies in its rapid metabolism. The parent drug has an in vivo half-life of only a few hours, making its direct detection in animal tissues impractical for regulatory purposes.[1][9][10]

The Metabolic Transformation: From Furaltadone to Tissue-Bound AMOZ

Upon administration, furaltadone is rapidly absorbed and extensively metabolized.[10] The parent molecule is unstable and undergoes biotransformation, leading to the formation of its key side-chain metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3]

A crucial aspect of this metabolic process is that the AMOZ metabolite becomes covalently bound to tissue macromolecules, primarily proteins.[1][11] This "tissue-binding" results in a highly stable residue that can persist for several weeks after the parent drug has been eliminated.[11][12] It is this remarkable stability that establishes AMOZ as the definitive marker residue for detecting the illegal administration of furaltadone.[1][12]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Caption: Metabolic pathway of furaltadone to its stable, tissue-bound marker residue, AMOZ.

Toxicological Significance

The prohibition of furaltadone stems from significant public health concerns. Studies have indicated that nitrofuran drugs and their metabolites can cause cancer and genetic mutations in experimental animals.[7][8][13] The International Agency for Research on Cancer (IARC) has classified furaltadone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6] Because of these risks, regulatory agencies have adopted a zero-tolerance policy, and any detectable level of its marker residue in food products is considered a violation. This underscores the necessity for highly sensitive and specific analytical methods to protect consumer health.

Part 2: Analytical Cornerstone: The Self-Validating System for AMOZ Detection

The analytical strategy for AMOZ is a multi-step process designed to ensure trustworthiness and accuracy. The inability to detect the parent drug necessitates a workflow that can reliably release, identify, and quantify the stable, tissue-bound metabolite. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally recognized gold standard for this purpose due to its unparalleled sensitivity and specificity.[9][11][14]

The Analytical Workflow: A Causality-Driven Approach

The entire analytical protocol is built on a logical sequence where each step is a prerequisite for the next, creating a self-validating system.

-

Release of Bound Residues (Acid Hydrolysis): The covalent bonds between AMOZ and tissue proteins are chemically robust. To liberate the metabolite for analysis, a sample homogenate is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) and gentle heating.[15][16] This step is critical; without it, the target analyte would remain locked within the tissue matrix and be undetectable.

-

Analyte Stabilization (Derivatization): The free AMOZ molecule, once released, has a primary amine group that can result in poor chromatographic performance. To overcome this, a derivatization reaction is performed simultaneously with hydrolysis. 2-nitrobenzaldehyde (2-NBA) is added to the reaction mixture, which reacts with the primary amine of AMOZ to form a stable nitrophenyl derivative, 2-NP-AMOZ.[11][15][16] This derivatization is causally essential as it enhances the molecule's stability and improves its ionization efficiency for mass spectrometry, thereby increasing analytical sensitivity.

-

Purification and Isolation (Extraction): The derivatized sample exists in a complex biological matrix containing fats, proteins, and salts. A purification step, typically liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE), is employed to isolate the 2-NP-AMOZ derivative from these interfering substances.[11][14][15] This ensures a clean extract, preventing matrix effects and protecting the analytical instrumentation.

-

Detection and Quantification (LC-MS/MS): The purified extract is injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): A C18 reversed-phase column separates the 2-NP-AMOZ derivative from any remaining matrix components based on its physicochemical properties.[17]

-

Tandem Mass Spectrometry (MS/MS): The separated analyte enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of 2-NP-AMOZ) is selected, fragmented, and one or more specific product ions are monitored.[14][16] This process of monitoring a specific precursor-to-product ion transition is highly selective and provides unequivocal identification and accurate quantification, even at trace levels.

-

dot graph TD { bgcolor="#F1F3F4"; subgraph "Sample Preparation" direction LR; A[Tissue Sample Homogenization] --> B{Acid Hydrolysis &Derivatization with 2-NBA}; B --> C[Neutralization &Liquid-Liquid Extraction]; C --> D[Evaporation &Reconstitution]; end

} endom Caption: Experimental workflow for the analysis of AMOZ in animal tissues.

Method Validation: The Foundation of Trustworthiness

To ensure that the analytical method is fit for its intended purpose, it must undergo rigorous validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or Commission Decision 2002/657/EC.[2][18][19] This process establishes the method's performance characteristics.

Key Validation Parameters:

| Parameter | Objective & Rationale | Typical Acceptance Criteria |

| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest (2-NP-AMOZ) without interference from matrix components. This is confirmed by analyzing blank samples and ensuring no interfering peaks are present at the analyte's retention time.[20] | No significant interference at the retention time of the analyte in blank matrices. |

| Linearity & Range | To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. This is assessed by analyzing calibration standards at multiple concentration levels.[21] | Correlation coefficient (r²) > 0.99. |

| Accuracy | To determine the closeness of the measured value to the true value. It is typically evaluated by analyzing certified reference materials or by spiking blank samples with a known amount of the analyte at different concentrations (recovery studies).[20][21] | Recovery typically within 80-120%. |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (within-laboratory variations, e.g., different days, analysts, or equipment).[18][21] | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15-20%). |

| Decision Limit (CCα) | The limit at and above which it can be concluded with a statistical certainty (error α) that a sample is non-compliant.[2] | Calculated based on the analysis of blank samples. |

| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty (error β).[2] | Determined from CCα and the analysis of fortified samples. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9][11] | Often set at the lowest validated spike level meeting accuracy and precision criteria. |

Typical Performance Data for AMOZ Analysis by LC-MS/MS:

| Parameter | Reported Value | Source |

| Limit of Quantification (LOQ) | 0.01 µg/kg - 0.5 µg/kg | [9] |

| Decision Limit (CCα) | 0.08 µg/kg - 0.36 µg/kg | [16] |

| Detection Capability (CCβ) | 0.12 µg/kg - 0.61 µg/kg | [16] |

Part 3: Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for the determination of AMOZ in animal tissue, synthesized from authoritative sources such as the USDA Food Safety and Inspection Service analytical procedures.[11][15][16]

Reagents and Materials

-

Solvents: Methanol, Ethyl Acetate, n-Hexane, Dimethyl sulfoxide (DMSO) (all HPLC or LC-MS grade).

-

Acids/Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).

-

Buffers: Potassium phosphate dibasic (K₂HPO₄).

-

Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).

-

Standards: AMOZ analytical standard and a suitable isotopically labeled internal standard (e.g., AMOZ-d5).

-

Equipment: Homogenizer, refrigerated centrifuge, vortex mixer, water bath or incubator (37°C), nitrogen evaporator, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance.

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol. Store in the dark at or below -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol. These are used for spiking and creating calibration curves.

Sample Preparation and Extraction

-

Sample Homogenization: Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube.

-

Fortification: For quality control samples (blanks, positive controls), spike with the appropriate amount of AMOZ standard solution. Add the internal standard (AMOZ-d5) to all samples, controls, and calibration standards.

-

Hydrolysis and Derivatization:

-

Neutralization:

-

Liquid-Liquid Extraction:

-

Add 5 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge (e.g., 3400 rpm for 10 min).[15]

-

Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

-

Repeat the extraction with a second 5 mL portion of ethyl acetate and combine the extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase or a methanol/water mixture.

-

A de-fatting step with n-hexane may be performed at this stage if necessary. Vortex, centrifuge, and transfer the lower aqueous/methanolic layer to an autosampler vial for analysis.

-

LC-MS/MS Instrumental Analysis

-

LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).[16]

-

Mobile Phase A: 0.1% Acetic Acid or 0.5 mM Ammonium Acetate in Water.[1][16]

-

Flow Rate: 0.2 - 0.4 mL/min.[16]

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.[16]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MS/MS Detection: Monitor at least two specific MRM transitions for the derivatized AMOZ (2-NP-AMOZ) and one for the internal standard.

Conclusion

The metabolism of furaltadone to its stable, tissue-bound metabolite AMOZ is a well-established pathway that forms the basis of modern regulatory monitoring. The inherent instability of the parent drug makes its detection infeasible, cementing the analysis of AMOZ as the only reliable method to verify the illegal use of furaltadone in food-producing animals. The analytical workflow, centered on acid hydrolysis, derivatization with 2-NBA, and detection by LC-MS/MS, represents a robust and self-validating system. When underpinned by rigorous method validation, this approach provides the scientific integrity and trustworthiness required to enforce food safety regulations and safeguard public health.

References

- Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). Thermo Fisher Scientific.

- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (2010). USDA Food Safety and Inspection Service.

- Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

- Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376–379, 54–58.

- In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals. (n.d.). PubMed.

- Leitner, A., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.

- Furaltadone. (2026). Grokipedia.

- BALLYA Furaltadone Test. (n.d.). BALLYA.

- Furaltadone. (n.d.). Wikipedia.

- Furaltadone | C13H16N4O6. (n.d.). PubChem, NIH.

- The nitrofuran compounds (furazolidone, furaltadone, nitrofurantoin and nitrofurazone) are veterinary drugs and have been used a. (n.d.).

- Barbosa, J., et al. (2007). Determination of the furaltadone metabolite 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) using liquid chromatography. Accreditation and Quality Assurance, 12, 543–551.

- De la Cruz, E., et al. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. Food Chemistry, 437, 137837.

- Cooper, K. M., et al. (2007). Metabolism and depletion of furazolidone and furaltadone in broilers. Food Additives & Contaminants, 24(3), 245-255.

- Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.

- Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spe. (2015). UQ eSpace.

- Ali, B. H. (1997). The effect of furazolidone and furaltadone on drug metabolism in rats. Human & experimental toxicology, 16(2), 97–101.

- Cooper, K. M., et al. (2005). Depletion of Four Nitrofuran Antibiotics and Their Tissue-Bound Metabolites in Porcine Tissues and Determination Using LC-MS/MS and HPLC-UV. Food Additives and Contaminants, 22(6), 567-572.

- MWD-76-85 Use of Cancer-Causing Drugs in Food-Producing Animals May Pose Public Health Hazard: The Case of Nitrofurans. (1976). Government Accountability Office (GAO).

- Boti, V. G., et al. (2024). Aqueous fate of furaltadone: Kinetics, high-resolution mass spectrometry - based elucidation and toxicity assessment of photoproducts. Science of The Total Environment, 923, 170848.

- Validating Analytical Methods for Furaltadone Hydrochloride Quantification: A Compar

- TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. (n.d.).

- Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs. (2025).

- Analytical method valid

- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

- Q2(R2) Validation of Analytical Procedures. (2023). U.S.

Sources

- 1. cdn.most.gov.bd [cdn.most.gov.bd]

- 2. scispace.com [scispace.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Furaltadone - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. BALLYA Furaltadone Test - BALLYA [ballyabio.com]

- 8. gao.gov [gao.gov]

- 9. spectroscopyworld.com [spectroscopyworld.com]

- 10. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fsis.usda.gov [fsis.usda.gov]

- 16. vliz.be [vliz.be]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. fda.gov [fda.gov]

- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 21. wjarr.com [wjarr.com]

2-NP-Ahd: A Technical Guide to its History, Synthesis, and Application as a Key Derivative in Nitrofuran Metabolite Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-nitrophenyl)methylene)-hydrazinecarboximidic acid (2-NP-Ahd), a critical derivative in the field of analytical chemistry and food safety. Nitrofurans are a class of synthetic broad-spectrum antibiotics whose use in food-producing animals has been banned in many jurisdictions due to concerns over their carcinogenic potential. However, detecting their use is complicated by the rapid metabolism of the parent drugs into tissue-bound metabolites. One such metabolite, 1-aminohydantoin (AHD), derived from the parent drug nitrofurantoin, is unstable and cannot be directly measured reliably. This guide details the history and scientific rationale behind the development of this compound, a stable, chemically distinct derivative formed by reacting AHD with 2-nitrobenzaldehyde. We will explore the chemical synthesis, the causality behind the experimental choices in analytical protocols, and its pivotal role in modern regulatory monitoring using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Regulatory Challenge: The Rise and Fall of Nitrofurans

Nitrofurans, including furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, were widely used as veterinary antibiotics to treat and prevent infections in poultry, swine, and aquaculture. Their efficacy and low cost made them popular choices in animal husbandry. However, toxicological studies raised significant concerns about the genotoxic and carcinogenic nature of these compounds and their metabolites. This led regulatory bodies, including the European Union and the US Food and Drug Administration (FDA), to ban their use in food-producing animals.

The enforcement of this ban presented a significant analytical challenge. The parent nitrofuran drugs are metabolized within hours of administration. Their residues persist not as the original compound, but as metabolites covalently bound to tissue macromolecules like proteins. These tissue-bound residues can remain for weeks, making them the target analytes for detecting illegal use. For the drug nitrofurantoin, the key marker metabolite is 1-aminohydantoin (AHD).

The Analytical Problem: Instability of the AHD Metabolite

The primary obstacle in testing for nitrofurantoin use is the nature of its metabolite, AHD. While AHD is the definitive marker, it is chemically unstable once released from its protein-bound state. Direct detection of AHD is unreliable and yields poor quantitative results due to its tendency to degrade during sample preparation and analysis.

This instability necessitated the development of an indirect analytical strategy. The core principle of this strategy is derivatization : converting the unstable target analyte (AHD) into a new, stable, and easily detectable molecule. This derivative must be unique to the reaction between the metabolite and the derivatizing agent to ensure specificity.

Discovery and Rationale: The Genesis of this compound

The solution to the AHD detection problem emerged from the strategic use of chemical derivatization. Researchers required a reagent that would react specifically and efficiently with the primary amine group of AHD to form a stable product. The chosen reagent was 2-nitrobenzaldehyde.

The selection of 2-nitrobenzaldehyde was a deliberate and expert choice driven by several key factors:

-

Stability of the Product : The reaction between the aldehyde group of 2-nitrobenzaldehyde and the terminal hydrazine amine of AHD forms a stable Schiff base, this compound. This new molecule is far more robust than AHD, capable of withstanding the conditions of sample extraction, cleanup, and chromatographic analysis.

-

Enhanced Detectability : The introduction of the 2-nitrophenyl group provides a strong chromophore, which is highly advantageous for detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

-

Mass Spectrometry Signature : For the more advanced and now standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the this compound derivative provides a distinct molecular mass and a predictable fragmentation pattern, allowing for highly sensitive and specific quantification.[1]

This derivatization strategy transformed the analytical approach. Instead of searching for an elusive and unstable compound, laboratories could now reliably measure the stable this compound derivative as an indicator of the illegal use of nitrofurantoin.[2]

Synthetic Pathway and Mechanism

The conversion of tissue-bound AHD to the detectable this compound is a multi-step process that forms the foundation of modern analytical protocols.

-

Sample Homogenization : The tissue sample (e.g., muscle, liver, shrimp) is first homogenized to create a uniform matrix, ensuring that the subsequent chemical reactions can proceed efficiently.

-

Acid Hydrolysis : The homogenized tissue is subjected to mild acid hydrolysis (e.g., using hydrochloric acid) and gentle heating. This crucial step serves to cleave the covalent bonds between the AHD metabolite and the tissue proteins, releasing AHD into the solution.

-

Derivatization Reaction : After hydrolysis and pH adjustment, 2-nitrobenzaldehyde is added to the solution. This initiates the condensation reaction where the aldehyde reacts with the primary amine of the now-liberated AHD, forming the stable this compound Schiff base.

-

Extraction : The newly formed this compound is non-polar compared to many matrix components. It is extracted from the aqueous mixture into an organic solvent (e.g., ethyl acetate). This step both isolates and concentrates the analyte.

-

Cleanup and Analysis : The organic extract is evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS.

Standardized Analytical Protocol

A trustworthy and self-validating system is paramount in regulatory science. To ensure accuracy, the analysis of this compound incorporates the use of a stable isotope-labeled internal standard, such as this compound-¹³C₃.[3] This internal standard is chemically identical to the analyte but is heavier due to the inclusion of ¹³C atoms. It is added to the sample at the very beginning of the workflow and experiences the same potential losses during hydrolysis, derivatization, and extraction as the native analyte. By measuring the ratio of the native analyte to the labeled internal standard at the end of the process, analysts can correct for any experimental variations, ensuring highly accurate quantification.

Experimental Workflow: Quantification of AHD as this compound

-

Sample Weighing : Accurately weigh 1-2 grams of homogenized tissue into a centrifuge tube.

-

Internal Standard Spiking : Add a known quantity of the stable isotope-labeled internal standard (e.g., this compound-¹³C₃) solution.

-

Hydrolysis : Add 0.1 M HCl. Vortex mix and incubate at 37°C overnight to release the bound AHD.

-

Derivatization : Add a solution of 2-nitrobenzaldehyde in DMSO and adjust the pH. Incubate at 37°C for 2 hours to form this compound.

-

Liquid-Liquid Extraction : Add ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

-

Solvent Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dry residue in a small volume of mobile phase.

-

LC-MS/MS Analysis : Inject the final solution into the LC-MS/MS system for separation and quantification.

Sources

A Technical Guide to the Role of 2-NP-AHD in Veterinary Drug Residue Analysis: Ensuring Food Safety

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The prohibition of nitrofuran antibiotics in food-producing animals represents a critical measure in safeguarding public health against potential carcinogenic and mutagenic risks. Due to the rapid in-vivo metabolism of the parent drugs, regulatory monitoring focuses on the detection of their stable, tissue-bound metabolites. This guide provides an in-depth technical examination of 1-aminohydantoin (AHD), the marker residue for the banned veterinary drug nitrofurantoin.

Specifically, we will explore the analytical necessity of converting AHD into its 2-nitrophenyl (2-NP) derivative, 2-NP-AHD, a stable analyte essential for reliable quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical chemists, and regulatory scientists, offering a comprehensive overview of the underlying chemistry, a detailed analytical workflow, and the validation framework that ensures the integrity of residue analysis. We will dissect the causality behind each experimental step, from sample preparation to instrumental detection, providing a robust, self-validating protocol grounded in established scientific principles and regulatory standards.

The Nitrofuran Dilemma: From Broad-Spectrum Efficacy to Global Prohibition

The Rise and Fall of Nitrofuran Antibiotics

Nitrofurans, including nitrofurantoin, furaltadone, furazolidone, and nitrofurazone, are a class of synthetic, broad-spectrum antibiotics.[1] They were once widely employed in veterinary medicine to treat and prevent bacterial and protozoan infections in livestock, poultry, and aquaculture. Their cost-effectiveness and efficacy made them a staple in intensive animal production.

Toxicological Concerns: A Public Health Imperative

The widespread use of nitrofurans ceased following the discovery of significant public health risks. Studies revealed that both the parent compounds and their metabolites possess carcinogenic and mutagenic properties. This toxicological profile led regulatory bodies worldwide to re-evaluate their safety. Consequently, the use of nitrofurans in food-producing animals was banned in many jurisdictions, including a prohibition by the European Union in 1993, to protect consumers from exposure to these harmful residues.[2][3]

Regulatory Landscape: The Marker Residue Strategy

Enforcing the ban on nitrofurans presents a significant analytical challenge. The parent drugs are metabolized so rapidly within the animal that their direct detection in tissue is impractical.[2][4] However, their metabolites covalently bind to tissue proteins, forming stable residues that can be detected for weeks or even months after administration.[2][5] This persistence makes them excellent indicators, or "marker residues," of illegal drug use.

Regulatory agencies have established Reference Points for Action (RPA) for these metabolites in various food matrices. The EU, for instance, has set an RPA of 0.5 µg/kg for nitrofuran metabolites, mandating the use of highly sensitive and specific analytical methods for official control.[1]

The primary nitrofuran parent drugs and their corresponding marker metabolites are summarized below. This guide will focus specifically on the analysis of AHD.

| Parent Nitrofuran Drug | Marker Metabolite (Analyte) |

| Nitrofurantoin | 1-Aminohydantoin (AHD) |

| Furaltadone | 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |

| Furazolidone | 3-Amino-2-oxazolidinone (AOZ) |

| Nitrofurazone | Semicarbazide (SEM) |

| (Table based on information from multiple sources)[3][6] |

The Chemistry of Detection: From Protein-Bound AHD to Analyzable this compound

The analytical workflow for AHD is not a direct measurement but a multi-step process of chemical transformation designed to create a molecule suitable for sensitive instrumental analysis.

Nitrofurantoin Metabolism and the Formation of Protein-Bound Residues

Following administration, nitrofurantoin is rapidly metabolized in the animal's body.[7][8] The resulting metabolite, 1-aminohydantoin (AHD), is a reactive molecule that forms covalent bonds with macromolecules like tissue proteins.[9] This binding sequesters the metabolite, making it highly persistent in tissues such as muscle and kidney. To analyze for the historical use of nitrofurantoin, this protein-metabolite complex must first be broken.

The Rationale for Derivatization

Direct analysis of the released AHD by LC-MS/MS is challenging. The molecule is small, polar, and exhibits poor ionization efficiency and nonspecific fragmentation, leading to low sensitivity and potential matrix interference.[10] To overcome these limitations, a chemical derivatization step is employed. AHD is reacted with 2-nitrobenzaldehyde (2-NBA) to form N-(2-nitrophenyl)-1-aminohydantoin, which we refer to as this compound.

Causality for Derivatization:

-

Increased Molecular Weight: The addition of the 2-nitrophenyl group increases the mass of the analyte, moving it to a higher, less noisy region of the mass spectrum.

-

Improved Chromatographic Retention: The derivatized molecule is less polar, allowing for better retention and separation on standard reversed-phase HPLC columns.

-

Enhanced Ionization: The this compound structure is more amenable to protonation, leading to a stronger signal in positive-ion electrospray ionization (ESI+).

-

Stable & Specific Fragmentation: this compound produces characteristic product ions upon fragmentation in the mass spectrometer, enabling highly specific and sensitive detection using Multiple Reaction Monitoring (MRM).

The Derivatization Reaction Pathway

The core of the analytical method is the acid-catalyzed hydrolysis of the protein-bound AHD, followed by an immediate condensation reaction with 2-nitrobenzaldehyde.

Caption: Hydrolysis and derivatization of AHD.

The Analytical Workflow: A Self-Validating System

The determination of this compound is a systematic process designed to ensure accuracy, precision, and reliability. The use of an isotopically labeled internal standard, such as AHD-¹³C₃, is critical. This standard is added at the beginning of the process and experiences the same chemical transformations and potential losses as the native analyte, providing a robust internal control for accurate quantification.

High-Level Workflow

The entire process can be visualized as a funnel, concentrating the analyte of interest while systematically removing interfering matrix components.

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocol

The following protocol is a representative methodology based on common practices described in regulatory and scientific literature.[6][11] Specific parameters should be optimized and validated by the individual laboratory.

Objective: To quantify the concentration of the nitrofurantoin metabolite AHD (as this compound) in animal tissue.

Materials:

-

Homogenized tissue sample (e.g., muscle, kidney)

-

Isotopically labeled internal standard (e.g., AHD-¹³C₃)

-

Hydrochloric acid (HCl)

-

2-Nitrobenzaldehyde (2-NBA) solution

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Ethyl acetate

-

n-Hexane

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid, Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

Procedure:

-

Sample Preparation & Fortification:

-

Weigh 1.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Fortify the sample with a known amount of isotopically labeled internal standard solution.

-

Allow to equilibrate for 15 minutes.

-

-

Hydrolysis and Derivatization:

-

Add 5 mL of deionized water and 0.5 mL of concentrated HCl.

-

Add 0.5 mL of 2-NBA solution (e.g., 50 mM in DMSO).

-

Vortex thoroughly to mix.

-

Causality Check: This step uses strong acid and heat to break the covalent bonds between the AHD metabolite and tissue proteins. The 2-NBA is present in-situ to immediately react with the released AHD, preventing its degradation and driving the reaction toward the stable this compound derivative.

-

Incubate the mixture in a shaking water bath or incubator overnight (approx. 16 hours) at 37°C.

-

-

Neutralization and Extraction (LLE):

-

Cool the samples to room temperature.

-

Add 5 mL of 0.1 M K₂HPO₄ solution and adjust the pH to ~7.0 with NaOH.

-

Add 10 mL of ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge (e.g., 4000 rpm for 10 minutes).

-

Causality Check: Neutralization stops the hydrolysis reaction. Ethyl acetate is a moderately polar organic solvent that efficiently extracts the relatively nonpolar this compound derivative from the aqueous phase, leaving many polar matrix components behind.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.

-

-

Purification (SPE):

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable loading buffer (e.g., 1 mL of hexane).

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove fats and lipids.

-

Elute the this compound analyte with a suitable solvent (e.g., ethyl acetate or methanol).

-

Causality Check: SPE is a critical cleanup step. The wash step removes non-polar interferences, while the elution step selectively recovers the analyte, significantly improving the cleanliness of the final extract and reducing matrix effects during LC-MS/MS analysis.

-

Evaporate the eluate to dryness and reconstitute in a final volume (e.g., 0.5 mL) of mobile phase for injection.

-

Instrumental Analysis: LC-MS/MS Configuration

The final extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.

| Parameter | Typical Setting | Rationale |

| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good separation for moderately nonpolar analytes like this compound. |

| Mobile Phase A | Water with 0.1% Formic Acid / 10 mM Ammonium Acetate | Provides protons for ionization and aids in chromatographic peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical LC-MS applications. |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound readily accepts a proton to form a positive ion [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring specific precursor → product ion transitions. |

MRM Transitions for this compound: The mass spectrometer is set to isolate the protonated molecular ion of this compound (the precursor ion) and then fragment it. Specific fragments (product ions) are then monitored. A typical analysis would monitor at least two product ions for confident identification.

-

Precursor Ion [M+H]⁺: m/z 249

-

Product Ion 1 (Quantifier): e.g., m/z 134

-

Product Ion 2 (Qualifier): e.g., m/z 203

(Note: Exact m/z values should be optimized on the specific instrument used)

Method Validation and Quality Assurance

For analytical results to be legally and scientifically defensible, the entire method must be rigorously validated according to international standards, such as those outlined in the European Commission Decision 2002/657/EC and its successor, Regulation (EU) 2021/808.

Key Validation Parameters

The performance of the analytical method is characterized by several key parameters, ensuring it is fit for purpose.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to unequivocally identify this compound in the presence of matrix components. | No significant interfering peaks at the analyte's retention time in blank samples. Ion ratio of qualifier/quantifier within ±20-30% of standards. |

| Linearity & Range | Proportionality of the instrumental response to the analyte concentration. | Calibration curve with a correlation coefficient (R²) ≥ 0.99. |

| Accuracy (Trueness) | Closeness of the measured value to the true value, often assessed via recovery studies. | Mean recovery typically within 80-110%. |

| Precision | Closeness of agreement between replicate measurements (repeatability and reproducibility). | Relative Standard Deviation (RSD) typically ≤ 15-20%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; must be at or below the regulatory limit (RPA). |

| Decision Limit (CCα) | The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. | Calculated based on the variability of measurements at the RPA. |

| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. | Calculated from CCα. |

The Importance of Proficiency Testing

Trustworthiness in residue analysis is established not only by in-house validation but also through participation in inter-laboratory comparisons or proficiency tests (PTs). These programs provide an external and objective assessment of a laboratory's performance against its peers, ensuring that results are accurate, comparable, and harmonized across different testing facilities.

Conclusion and Future Perspectives

The detection of the derivatized nitrofurantoin metabolite, this compound, is a cornerstone of modern food safety programs aimed at enforcing the ban on nitrofuran antibiotics. The analytical workflow, while complex, is a highly refined and robust system built on clear chemical principles. Each step—from acid hydrolysis to release the bound AHD, to derivatization with 2-NBA for enhanced stability, to final quantification by LC-MS/MS—is a deliberate choice designed to ensure maximum sensitivity, specificity, and reliability.

As regulatory limits become more stringent and the scope of global food trade expands, the need for such validated, high-performance methods will only grow. Future advancements may focus on streamlining sample preparation through automation, developing faster LC methods (UHPLC), and employing high-resolution mass spectrometry (HRMS) for even greater confidence in residue identification. However, the fundamental principles of hydrolysis, derivatization, and chromatographic separation will remain central to the successful monitoring of these banned substances, ensuring the continued safety of the global food supply.

References

A consolidated list of authoritative sources cited within this guide.

-

Cooper, K. M., McCracken, R. J., Buurman, M., & Kennedy, D. G. (2008). Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens. Food Additives & Contaminants: Part A, 25(5), 548-556. Retrieved from [Link]

-

PubMed. (2008). Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens. National Center for Biotechnology Information. Retrieved from [Link]

-

UQ eSpace. (2015). Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. University of Queensland. Retrieved from [Link]

-

PubChem. (n.d.). Nitrofurantoin. National Center for Biotechnology Information. Retrieved from [Link]

-

Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58. Retrieved from [Link]

-

Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]

-

Gong, M., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods. Frontiers in Bioengineering and Biotechnology, 10, 881677. Retrieved from [Link]

-

da Costa, M. P., et al. (2011). P 170 determination of furaltadone and nifursol residues in Poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry. CABI Digital Library. Retrieved from [Link]

-

PubChem. (n.d.). Furaltadone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In: StatPearls. Retrieved from [Link]

-

PubChem. (n.d.). Furazolidone. National Center for Biotechnology Information. Retrieved from [Link]

-

Asensio-López, D., et al. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. Food Chemistry, 437, 137834. Retrieved from [Link]

-

USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Government Laboratory, Hong Kong. (2018). Determination of Nitrofuran Metabolites in Aquatic Products. Retrieved from [Link]

-

U.S. Geological Survey. (1995). Pharmacokinetics, tissue distribution, and metabolism of nitrofurantoin in the channel catfish (Ictalurus punctatus). Retrieved from [Link]

Sources

- 1. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. vliz.be [vliz.be]

- 4. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Furaltadone | C13H16N4O6 | CID 9553856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, tissue distribution, and metabolism of nitrofurantoin in the channel catfish (Ictalurus punctatus) [pubs.usgs.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. govtlab.gov.hk [govtlab.gov.hk]

- 11. fda.gov [fda.gov]

2-NP-Ahd stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-NP-Ahd

Prepared by: Gemini, Senior Application Scientist

Foreword

For professionals in drug development and food safety analysis, the integrity of analytical standards is paramount. 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly known as this compound, serves as a critical derivatized standard for the detection of 1-aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic, nitrofurantoin. The accuracy of analytical methods relying on this compound is directly contingent on its stability. This guide provides a comprehensive examination of the chemical stability of this compound, synthesizes field-proven insights into its likely degradation pathways, and offers robust, self-validating protocols for its stability assessment.

Chemical Identity and Physicochemical Properties

This compound is the condensation product of 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde. Understanding its fundamental properties is the first step in predicting its chemical behavior under stress conditions.

| Property | Value | Source(s) |

| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | |

| CAS Number | 623145-57-3 | |

| Molecular Formula | C₁₀H₈N₄O₄ | |

| Molecular Weight | 248.19 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO; Insoluble in water, ethanol, and PBS (pH 7.2) |

Predicted Degradation Pathways of this compound

While specific forced degradation studies on this compound are not extensively published, a robust understanding of its degradation can be derived from the known instabilities of its constituent moieties: the 1-aminohydantoin (AHD) core, the 2-nitrobenzaldehyde group, and the linking imine (hydrazone) bond.

Pathway I: Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation route, targeting two key functional groups: the imine linkage and the hydantoin ring.

-

Imine (Hydrazone) Cleavage: The carbon-nitrogen double bond of the hydrazone is susceptible to hydrolysis, particularly under acidic conditions. This reaction is reversible and would cleave this compound back into its starting materials: 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde (2-NBA). This is often the most significant pathway in aqueous acidic environments.

-

Hydantoin Ring Opening: The imidazolidinedione ring itself is prone to hydrolysis under both acidic and basic conditions. Based on forced degradation studies of AHD hydrochloride, the primary product of this pathway is 2-semicarbazidoacetic acid (SAA), formed by the cleavage of the amide bond within the ring.

Figure 2: Predicted photolytic degradation of the 2-nitrophenyl moiety.

Pathway III: Oxidative Degradation

Oxidative conditions can potentially affect multiple sites on the this compound molecule. The hydantoin ring, specifically at the C5 position, can be susceptible to oxidation, potentially forming 5-hydroxyhydantoin derivatives. The imine bond can also be a target for oxidative cleavage. While generally less reactive than hydrolysis or photolysis for this class of molecule, it remains a critical pathway to investigate as per regulatory guidelines.

Figure 3: Potential sites of oxidative degradation on this compound.

Experimental Design: Forced Degradation Protocol

The following protocols are designed to intentionally degrade this compound to an extent of 5-20%, as recommended by ICH guideline Q1A(R2), to identify potential degradation products and validate a stability-indicating analytical method.

Materials and Reagents

-

This compound Analytical Standard

-

Dimethyl Sulfoxide (DMSO), HPLC Grade

-

Methanol, HPLC Grade

-

Water, HPLC Grade

-

Hydrochloric Acid (HCl), 1.0 M and 0.1 M

-

Sodium Hydroxide (NaOH), 1.0 M and 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3% (v/v)

-

Volumetric flasks, pipettes, and vials

Experimental Workflow

Figure 4: General workflow for forced degradation of this compound.

Step-by-Step Protocols

For each condition, prepare a sample and a blank (reagents without this compound). A control sample (unstressed this compound) should also be prepared and analyzed.

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in DMSO.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

-

Heat at 80°C for 24 hours.

-

Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to a final concentration of ~10 µg/mL with mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with an equimolar amount of 0.1 M HCl and dilute to ~10 µg/mL with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to ~10 µg/mL with mobile phase.

-

-

Thermal Degradation:

-

Solid State: Expose solid this compound powder to 80°C in a dry oven for 48 hours.

-

Solution State: Expose a solution of this compound (100 µg/mL in DMSO) to 80°C for 48 hours.

-

Cool and dilute to ~10 µg/mL with mobile phase.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose solid this compound and a solution (100 µg/mL in DMSO) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Dilute the solution sample to ~10 µg/mL with mobile phase. Dissolve and dilute the solid sample similarly.

-

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating the intact this compound from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic/basic analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | Start at 30% B, ramp to 90% B over 20 min, hold for 5 min | Ensures elution of both polar degradants and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at 267 nm | This compound has a UV maximum around this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Data Interpretation and Summary

The results of the forced degradation study should be compiled to provide a clear stability profile of the molecule. The chromatograms from each stress condition should be compared to the control to identify and quantify degradation products.

| Stress Condition | % Degradation of this compound | Major Degradation Products (by Retention Time) | Peak Purity (Parent Peak) |

| Control | 0% | N/A | Pass |

| Acid Hydrolysis | [Experimental Value] | [e.g., Peak at RT of AHD, Peak at RT of 2-NBA] | [Pass/Fail] |

| Base Hydrolysis | [Experimental Value] | [e.g., Peak at RT of SAA] | [Pass/Fail] |

| Oxidation | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |

| Thermal (Solid) | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |

| Thermal (Solution) | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |

| Photolysis | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |

Conclusion

This compound, a critical analytical standard, exhibits several potential instabilities inherent to its chemical structure. The primary degradation pathways are predicted to be hydrolysis of the imine bond under acidic conditions and photodegradation of the nitrophenyl moiety . Hydrolytic opening of the hydantoin ring is also a significant risk, particularly in basic media. A thorough forced degradation study, executed with a validated stability-indicating HPLC method, is essential to confirm these pathways, identify critical degradation products, and establish appropriate storage and handling conditions. This ensures the continued integrity and reliability of this compound as an analytical standard in regulatory and research settings.

References

-

Riga Technical University. Forced degradation study of 1-aminohydantoin hydrochloride using HPLC method [Thesis Abstract]. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. Available from: [Link]

-

ResearchGate. (a) Hydrolysis of hydrazone in acidic conditions (b) Cleavage of acyl hydrazone linker present in IMMU-110, releasing doxorubicin [Figure]. Available from: [Link]

-

NIH National Library of Medicine. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available from: [Link]

-

SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]

-

ResearchGate. Three distinct strategies for the cleavage of a hydrazone linker [Figure]. Available from: [Link]

-

NIH National Library of Medicine. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Available from: [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

PubMed. Rational Conversion of Imine Linkages to Amide Linkages in Covalent Organic Frameworks for Photocatalytic Oxidation with Enhanced Photostability. Available from: [Link]

-

Nanyang Technological University. Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Available from: [Link]

-

PubMed. Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). Available from: [Link]

-

ResearchGate. Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). Available from: [Link]

-

Oriental Journal of Chemistry. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Available from: [Link]

-

ResearchGate. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available from: [Link]

-

Wikipedia. Imine. Available from: [Link]

-

PubChem. (4-Nitrophenyl)hydrazine. Available from: [Link]

-

Frontiers. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available from: [Link]

-

ACG Publications. Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Available from: [Link]

-

ResearchGate. The cleavage of 2-hydroxypropyl-p-nitrophenylphosphate by a C–Cu(II)... [Figure]. Available from: [Link]

- ResearchGate. Kinetic studies on the imines derived from reaction of 2-Amino-2-hydroxymethylpropane-1,3-diol with 2-Hydroxybenzaldehyde and with 1-Hydroxy

The Unseen Threat: A Toxicological Deep Dive into Nitrofuran Metabolites, Including 1-Aminohydantoin (AHD)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the toxicological profiles of nitrofuran metabolites, with a particular focus on 1-aminohydantoin (AHD). Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been largely banned for use in food-producing animals in numerous countries due to the significant health risks posed by their persistent metabolites. This document will dissect the mechanisms of their toxicity, detail analytical methodologies for their detection, and provide a comprehensive overview of their regulatory landscape.

The Persistence Problem: Why Metabolites Matter